VITAMIN F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vitamin F is not a traditional vitamin but a term for two essential fatty acids: alpha-linolenic acid (ALA) and linoleic acid (LA). These are omega-3 and omega-6 fatty acids respectively, which can be found in many plant-based food sources such as oils, nuts, and seeds . Your body needs these fatty acids to function properly, and they play an important role in keeping your body running smoothly .

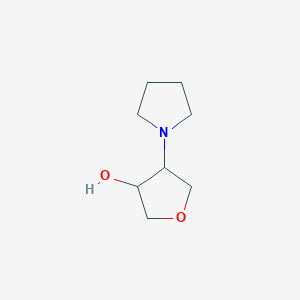

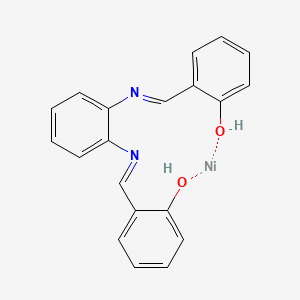

Molecular Structure Analysis

The molecular structures of ALA and LA, the two components of Vitamin F, are well-established. Both are polyunsaturated fatty acids, with ALA being an omega-3 fatty acid and LA being an omega-6 fatty acid .

Chemical Reactions Analysis

The chemical reactions involving Vitamin F are complex and involve multiple pathways in the body. These fatty acids are involved in various bodily processes, including the regulation of blood pressure, blood clotting, immune system responses, and other major body functions .

Applications De Recherche Scientifique

Maintaining Cell Membrane Structure

Vitamin F plays a crucial role in maintaining the structure, flexibility, and fluidity of cell membranes . This is important for the proper functioning of cells and the overall health of tissues and organs.

Energy Production and Storage

Vitamin F is involved in the production and storage of energy . It helps in the metabolism of fats, which are a major source of energy for the body.

Brain and Retina Function

Vitamin F ensures the normal growth and function of the brain and retina . It is essential for cognitive development and visual acuity.

Regulation of Inflammatory Processes

Vitamin F has a role in regulating inflammatory processes . It can help control the body’s response to injury or infection, and may be beneficial in conditions characterized by chronic inflammation.

Neurotransmitter Synthesis and Signaling

Vitamin F influences neurotransmitter synthesis and signaling . Neurotransmitters are chemicals that transmit signals in the nervous system. Vitamin F’s role in this process can impact mood, sleep, appetite, and other physiological functions.

Prevention of Chronic Diseases

Vitamin F can help prevent chronic diseases, such as cardiovascular disease, hypertension, and rheumatoid arthritis . By supporting overall health and well-being, Vitamin F can contribute to disease prevention.

Mécanisme D'action

Target of Action

Vitamin F, also known as essential fatty acids (EFAs), primarily targets the cell membranes throughout the body. It consists of two essential fatty acids: alpha-linolenic acid (ALA), an omega-3 fatty acid, and linoleic acid (LA), an omega-6 fatty acid . These fatty acids are integral to the structure, flexibility, and fluidity of cell membranes .

Biochemical Pathways

It is known that the body can convert ala into eicosapentaenoic acid (epa) and docosahexaenoic acid (dha), which are anti-inflammatory omega-3 fatty acids . This conversion mainly occurs in the liver . These converted fatty acids play crucial roles in human health, including maintaining the structure of cell membranes, producing and storing energy, ensuring normal growth and function of the brain and retina, regulating inflammatory processes, influencing neurotransmitter synthesis and signaling, and preventing chronic diseases .

Pharmacokinetics

It is known that these essential fatty acids must be obtained from the diet as the body cannot synthesize them . Once ingested, they are absorbed and transported to various tissues where they are incorporated into cell membranes and serve various functions .

Result of Action

The action of Vitamin F results in numerous health benefits. It helps maintain a healthy skin barrier, increase hydration, and boost overall skin health and resilience . It also plays a crucial role in normal growth, vision, and brain development . Moreover, it has been associated with reduced inflammation, improved cardiac health, mental health support, and controlled blood sugar .

Action Environment

The action of Vitamin F can be influenced by various environmental factors. For instance, dietary intake of foods rich in these essential fatty acids can significantly impact their levels in the body . Furthermore, certain health conditions may alter the metabolism and utilization of these fatty acids. For example, people who follow a vegan diet may need higher ALA amounts to avoid deficiency .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Vitamin F involves the conversion of linoleic acid into its two major components, alpha-linolenic acid and gamma-linolenic acid. These two components are then esterified with glycerol to form the triglyceride form of Vitamin F.", "Starting Materials": [ "Linoleic acid", "Glycerol" ], "Reaction": [ "Linoleic acid is first converted into alpha-linolenic acid and gamma-linolenic acid through a process called desaturation.", "The two components are then esterified with glycerol through a process called transesterification to form the triglyceride form of Vitamin F.", "The resulting triglyceride form of Vitamin F can then be purified and used for various applications." ] } | |

Numéro CAS |

11006-87-4 |

Nom du produit |

VITAMIN F |

Formule moléculaire |

C7H12N2O2 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.